molecular formula C7H11BrO B1281483 2-Bromo-4-methylcyclohexan-1-one CAS No. 27579-55-1

2-Bromo-4-methylcyclohexan-1-one

Cat. No.: B1281483
CAS No.: 27579-55-1
M. Wt: 191.07 g/mol
InChI Key: ZGKHYOAPWMMURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylcyclohexan-1-one is a cyclic organic compound with the chemical formula C7H11BrO. It is a versatile reactant used in various synthetic applications, including the enantioselective synthesis of complex molecules like (-)-Microcionin 2 . This compound is characterized by a bromine atom and a methyl group attached to a cyclohexanone ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanone using bromine in the presence of acetic acid and water at 35-40°C for about 1 hour . Another method includes the use of N-Bromosuccinimide in acetic acid under reflux conditions . These methods typically yield high purity products and are widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step reactions. For instance, a two-step process may include the initial bromination of 4-methylcyclohexanone followed by purification steps to isolate the desired product . The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, acetic acid, water, N-Bromosuccinimide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: 4-Methylcyclohexanone.

    Reduction: 4-Methylcyclohexanol.

    Oxidation: 4-Methylcyclohexanone.

Scientific Research Applications

2-Bromo-4-methylcyclohexan-1-one is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylcyclohexan-1-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4-methylcyclohexanol: Contains an additional hydroxyl group, altering its reactivity and applications.

    2-Bromo-4-methylcyclohexane: Lacks the carbonyl group, affecting its chemical behavior.

Uniqueness

2-Bromo-4-methylcyclohexan-1-one is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexane ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKHYOAPWMMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500210
Record name 2-Bromo-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27579-55-1
Record name 2-Bromo-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.